molecular formula C10H9Cl2N3OS B1332008 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 35687-30-0

5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332008
CAS No.: 35687-30-0
M. Wt: 290.17 g/mol
InChI Key: FRYCNHDBALZXSY-UHFFFAOYSA-N
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Description

5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic heterocyclic compound of significant interest in agricultural and pharmaceutical research due to its potential as a multi-target bioactive agent. Its molecular architecture, incorporating a 1,2,4-triazole nucleus linked to a 2,4-dichlorophenoxy moiety, is a common pharmacophore in the development of protoporphyrinogen oxidase (PPO) inhibitors . This mechanism of action disrupts chlorophyll biosynthesis, making this compound a valuable candidate for the development of new herbicidal agents targeting resistant weed species. Concurrently, the 1,2,4-triazole-3-thiol scaffold is widely recognized for its diverse biological activities. Research indicates that derivatives within this chemical class exhibit promising antimicrobial properties against a range of bacterial and fungal pathogens. Furthermore, the structural motif is frequently investigated for its anticonvulsant potential , with studies exploring its ability to modulate central nervous system targets. This compound serves as a versatile chemical intermediate for medicinal chemistry, enabling the synthesis of novel analogs for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific therapeutic or agrochemical applications.

Properties

IUPAC Name

3-[(2,4-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-3-2-6(11)4-7(8)12/h2-4H,5H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCNHDBALZXSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)COC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361366
Record name 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35687-30-0
Record name 5-[(2,4-Dichlorophenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35687-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate alkyl halides.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable alkylating agent, such as chloromethyl methyl ether, in the presence of a base like sodium hydroxide.

    Final Assembly: The final step involves the coupling of the triazole ring with the dichlorophenoxy moiety under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under mild conditions to yield the corresponding sulfide.

    Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

The compound exhibits notable fungicidal properties, particularly against various plant pathogens. Its mechanism primarily involves disrupting fungal cell wall synthesis and inhibiting ergosterol biosynthesis.

Case Study: Efficacy Against Fungal Pathogens

A study demonstrated that derivatives of 1,2,4-triazole compounds, including 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, showed significant antifungal activity against pathogens such as Fusarium oxysporum and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundPathogenMIC (μg/mL)
This compoundFusarium oxysporum10
This compoundAspergillus niger15

These findings suggest that this compound can be developed into an effective agricultural fungicide.

Medicinal Applications

Pharmacological Properties

The triazole scaffold is recognized for its broad pharmacological profile. Compounds containing the triazole moiety have been studied for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents.

Case Study: Antifungal Activity

Research indicated that the incorporation of the triazole-thioether moiety enhances antifungal activity. For instance:

CompoundPathogenEC50 (μg/mL)
Triazole Derivative ACandida albicans0.0087
Triazole Derivative BCryptococcus neoformans0.0309

These compounds exhibited higher potency compared to traditional antifungals like fluconazole.

Antibacterial Activity

The compound has also been evaluated for its antibacterial effects. It has shown promising results against multi-drug resistant strains of bacteria.

Case Study: Efficacy Against Bacteria

In a comparative study:

CompoundBacteriaMIC (μg/mL)
This compoundStaphylococcus aureus (MRSA)0.25
This compoundEscherichia coli0.5

These results indicate that the compound's derivatives could serve as alternatives to existing antibiotics.

Material Science Applications

Polymer Modifications

The compound has potential applications in material science for modifying polymers to enhance their properties such as thermal stability and resistance to microbial growth.

Data Table: Polymer Properties

Polymer TypeModification AgentProperty Enhanced
PolyethyleneThis compoundIncreased thermal stability
PolyurethaneThis compoundEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme function. The dichlorophenoxy moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-triazole-3-thiol core is a versatile scaffold modified by substitutions at positions 4 and 5. Key analogs and their substituents include:

Compound Name Position 4 Substituent Position 5 Substituent Key Features
5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (Target) Methyl (2,4-Dichlorophenoxy)methyl Lipophilic dichlorophenoxy group; potential bioactivity
5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole Methyl Adamantyl + 4-chlorobenzyl sulfanyl Bulky adamantyl group; synthesized via alkylation in DMF
4-Phenyl-5-(6-chloropyridin-3-yl methyl)-1,2,4-triazole-3-thiol Phenyl 6-Chloropyridinyl methyl Antibacterial activity; aminomethylation reactions
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Methyl Decylthio + morpholine Antifungal and antimicrobial effects; evaluated for toxicity
4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives Methyl Trifluoromethyl/chlorobenzyl sulfanyl High HPLC purity (97–99%); melting points 170–190°C

Key Observations :

  • Lipophilicity: The dichlorophenoxy group in the target compound enhances lipophilicity compared to polar substituents like morpholine or methoxy groups . This may improve membrane permeability in biological systems.
  • Steric Effects : Bulky substituents (e.g., adamantyl in ) reduce reactivity but increase thermal stability.

Physicochemical Properties

Property Target Compound 4-Chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide 5-(4-tert-Butylphenoxy)methyl-4-phenyl analog
Molecular Weight 276.14 g/mol 385–419 g/mol ~380 g/mol
Melting Point Not reported 170–190°C Not reported
Purity (HPLC) Not reported 97.51–98.75% >99% (pharma grade)

Notes:

  • High-purity analogs (>97% HPLC) are achieved via column chromatography or recrystallization .
  • Melting points correlate with substituent symmetry and crystallinity.

Discussion :

  • Chlorinated aromatic groups (e.g., 4-chlorophenyl in ) enhance antimicrobial potency, suggesting the target compound may exhibit similar effects.
  • Antioxidant activity in triazole derivatives is influenced by electron-donating groups (e.g., methoxy ), which the target lacks.

Biological Activity

5-[(2,4-Dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities. The synthesis and structure-activity relationships (SAR) of various derivatives will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇Cl₂N₃OS. Its structure includes a triazole ring substituted with a dichlorophenoxy group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₇Cl₂N₃OS
Molecular Weight232.14 g/mol
CAS Number35687-30-0
Hazard InformationIrritant

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that triazole derivatives possess moderate to high inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for selected compounds ranged from 0.25 to 32 µg/mL. Notably, the introduction of specific substituents on the triazole ring significantly enhanced the antibacterial activity compared to parent compounds .

Antifungal Activity

The antifungal potential of triazole compounds is well-documented. For example, derivatives of this compound have been tested against fungi such as Aspergillus niger and Candida albicans.

Table: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMIC (µg/mL)
5-[(2,4-Dichlorophenoxy)methyl]Aspergillus niger16
5-(Substituted Phenyl)Candida albicans32
5-(Naphthyl)Aspergillus flavus8

The presence of specific functional groups in these compounds is believed to enhance their binding affinity to fungal enzymes, thus increasing their antifungal efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound has shown selective cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro studies using the MTT assay revealed that derivatives of this compound exhibited significant cytotoxic effects against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines. The most active compounds demonstrated IC50 values lower than standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole ring and the introduction of various substituents can significantly impact biological activity. For instance:

  • Dichlorophenoxy Group : Enhances antibacterial and antifungal activity.
  • Alkyl Substituents : Influence lipophilicity and cellular uptake.
  • Functional Groups : The presence of thiol groups increases interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via cyclocondensation of 2,4-dichlorophenoxyacetic acid hydrazide derivatives under reflux in DMSO or ethanol, followed by purification through recrystallization (water-ethanol mixtures). Optimal yields (~65%) are achieved with prolonged reflux (18 hours) and controlled cooling . Modifications, such as using glacial acetic acid as a catalyst in ethanol, improve reaction efficiency for derivative synthesis .
  • Key Variables : Solvent choice (DMSO vs. ethanol), reflux duration, and acid catalysts significantly impact yield and purity.

Q. Which analytical techniques are most reliable for confirming the structure of this triazole-thiol derivative?

  • Methodology : Multi-technique validation is critical:

  • Elemental analysis confirms stoichiometry.
  • ¹H-NMR identifies proton environments (e.g., methyl groups at δ 3.2–3.8 ppm).
  • LC-MS verifies molecular ion peaks (e.g., [M+H]+ at m/z 345.2).
  • IR spectroscopy detects functional groups (e.g., S-H stretch at ~2500 cm⁻¹) .
    • Validation : Thin-layer chromatography (TLC) ensures compound homogeneity after recrystallization .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodology : Initial screening involves:

  • Antimicrobial assays : Agar diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., MIC values).
  • Molecular docking : Targeting enzymes like dihydrofolate reductase (DHFR) or fungal CYP51 to predict binding affinity .
  • ADME analysis : SwissADME or similar tools evaluate pharmacokinetic properties (e.g., LogP, bioavailability) .

Advanced Research Questions

Q. What structural modifications enhance the pharmacological activity of this triazole-thiol scaffold?

  • Approach :

  • Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring improves antimicrobial potency .
  • Salt formation : Sodium/potassium salts of thioacetic acid derivatives increase solubility and bioavailability .
  • Metal complexes : Coordination with Zn(II) or Cu(II) enhances antifungal activity via chelation .
    • Data Interpretation : Compare IC₅₀ values across derivatives to establish structure-activity relationships (SAR) .

Q. How can molecular docking and dynamics resolve contradictions in experimental vs. predicted bioactivity?

  • Methodology :

  • Docking software (AutoDock/Vina) : Predict binding modes to targets like bacterial topoisomerase IV.
  • Molecular dynamics (GROMACS) : Simulate ligand-receptor interactions over 100 ns to assess stability (RMSD/RMSF analysis).
    • Case Study : If a compound shows poor in vitro activity despite high docking scores, check solvation effects or protein flexibility in simulations .

Q. What strategies mitigate low yields in the synthesis of thioether-linked triazole derivatives?

  • Solutions :

  • Alkylation optimization : Use K₂CO₃ as a base in acetone to enhance nucleophilic substitution of thiol groups .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating .
  • Protecting groups : Temporarily block reactive sites (e.g., -OH) to prevent side reactions .

Q. How do salt forms of this compound influence its physicochemical and pharmacological profiles?

  • Analysis :

  • Solubility : Sodium salts exhibit higher aqueous solubility (e.g., >50 mg/mL vs. <5 mg/mL for free acid) .
  • Stability : Potassium salts show improved thermal stability (TGA/DSC data).
  • Bioactivity : Piperidine/morpholine salts demonstrate enhanced CNS penetration in rodent models .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial activity across similar triazole-thiol derivatives?

  • Root Causes :

  • Strain variability : Test against standardized ATCC strains to minimize variability.
  • Assay conditions : Differences in inoculum size or culture media (e.g., Mueller-Hinton vs. RPMI) alter MIC values .
  • Compound purity : Validate purity via HPLC (>95%) to exclude impurities affecting bioactivity .

Q. Why do some derivatives show high in silico binding affinity but low in vivo efficacy?

  • Investigative Steps :

  • Metabolic stability : Assess liver microsome degradation (e.g., t₁/₂ <30 min indicates rapid metabolism).
  • Plasma protein binding : High binding (>90%) reduces free drug availability .
  • Toxicity screens : Use zebrafish models to detect off-target effects (e.g., cardiotoxicity) .

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